molecular formula C12H16O8 B5514565 Tetramethyl cyclobutane-1,1,2,2-tetracarboxylate CAS No. 64374-98-7

Tetramethyl cyclobutane-1,1,2,2-tetracarboxylate

Cat. No.: B5514565
CAS No.: 64374-98-7
M. Wt: 288.25 g/mol
InChI Key: ZGICZKYPIVULCO-UHFFFAOYSA-N
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Description

Tetramethyl cyclobutane-1,1,2,2-tetracarboxylate is an organic compound with the molecular formula C12H16O8 It is a derivative of cyclobutane, where four carboxylate groups are attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethyl cyclobutane-1,1,2,2-tetracarboxylate can be synthesized through the reaction of maleic anhydride with hexamethylbenzene under ultraviolet irradiation . The reaction typically involves the formation of a mixture, which upon further processing yields the desired tetramethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and irradiation conditions to facilitate the efficient formation of the compound.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl cyclobutane-1,1,2,2-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Cyclobutane-1,1,2,2-tetracarboxylic acid.

    Reduction: Tetramethyl cyclobutane-1,1,2,2-tetraol.

    Substitution: Various substituted cyclobutane derivatives depending on the reagents used.

Scientific Research Applications

Tetramethyl cyclobutane-1,1,2,2-tetracarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetramethyl cyclobutane-1,1,2,2-tetracarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The cyclobutane ring provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate: Similar structure but different positional isomers.

    Cyclobutane-1,2,3,4-tetracarboxylic acid: The parent acid form of the ester.

    Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate: Another isomer with different substitution patterns.

Uniqueness

Tetramethyl cyclobutane-1,1,2,2-tetracarboxylate is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such a structure is required.

Properties

IUPAC Name

tetramethyl cyclobutane-1,1,2,2-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O8/c1-17-7(13)11(8(14)18-2)5-6-12(11,9(15)19-3)10(16)20-4/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGICZKYPIVULCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1(C(=O)OC)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425016
Record name 1,1,2,2-Cyclobutanetetracarboxylic acid, tetramethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64374-98-7
Record name 1,1,2,2-Cyclobutanetetracarboxylic acid, tetramethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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